5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide
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Overview
Description
5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of furans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide typically involves the bromination of a furan ring followed by the introduction of the carboxamide group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the furan ring can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furancarboxamide: Similar structure but lacks the methoxyethyl and amino groups.
2-Methoxyethylamine: Contains the methoxyethyl group but lacks the furan ring and bromine atom.
Furan-2-carboxamide: Lacks the bromine atom and methoxyethyl group.
Uniqueness
5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide is unique due to the combination of its brominated furan ring and the presence of both methoxyethyl and amino groups.
Properties
Molecular Formula |
C10H13BrN2O4 |
---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
5-bromo-N-[2-(2-methoxyethylamino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H13BrN2O4/c1-16-5-4-12-9(14)6-13-10(15)7-2-3-8(11)17-7/h2-3H,4-6H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
CKGUNCBPDOKZHY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CNC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
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